
Cyclooct-4-en-1-yl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-yl valerate can be synthesized through esterification reactions. One common method involves the reaction of cyclooct-4-en-1-ol with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: Cyclooct-4-en-1-yl valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclooct-4-en-1-yl carboxylic acid.
Reduction: Formation of cyclooct-4-en-1-yl alcohol.
Substitution: Formation of various substituted cyclooctene derivatives.
科学的研究の応用
Cyclooct-4-en-1-yl valerate has diverse applications in scientific research:
作用機序
The mechanism of action of cyclooct-4-en-1-yl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and cyclooct-4-en-1-ol, which can further participate in various biochemical pathways. The unsaturated cyclooctene ring allows for additional chemical modifications, enhancing its versatility in different applications .
類似化合物との比較
Cyclooct-4-en-1-yl valerate can be compared with other cyclooctene derivatives:
Cyclooct-4-en-1-yl acetate: Similar structure but with an acetate ester group.
Cyclooct-4-en-1-yl butyrate: Contains a butyrate ester group instead of valerate.
Cyclooct-4-en-1-yl propionate: Features a propionate ester group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other cyclooctene derivatives .
特性
CAS番号 |
93964-69-3 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
[(4Z)-cyclooct-4-en-1-yl] pentanoate |
InChI |
InChI=1S/C13H22O2/c1-2-3-11-13(14)15-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3/b5-4- |
InChIキー |
WIJXCQOLWPIWPZ-PLNGDYQASA-N |
異性体SMILES |
CCCCC(=O)OC1CCC/C=C\CC1 |
正規SMILES |
CCCCC(=O)OC1CCCC=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


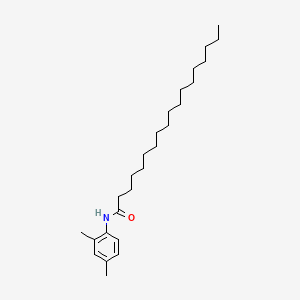
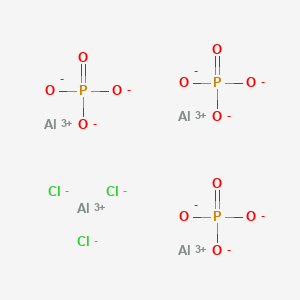
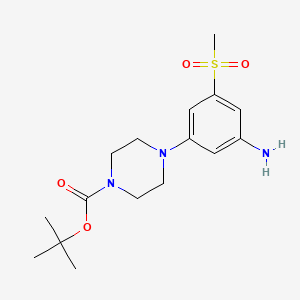
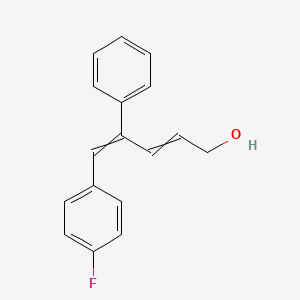
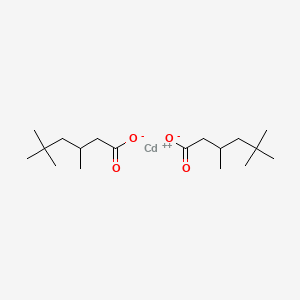


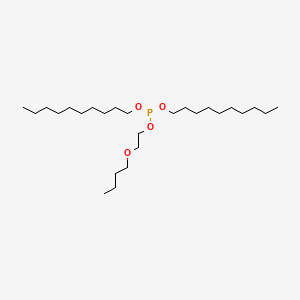

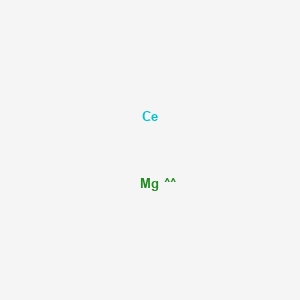
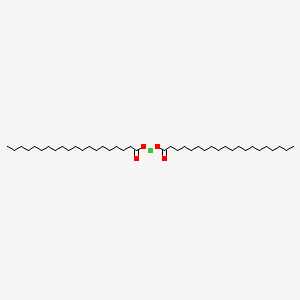
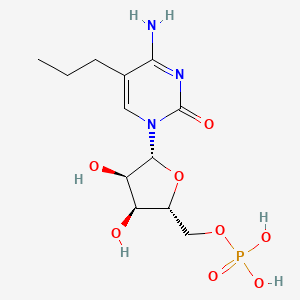
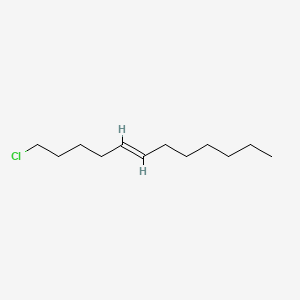
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
